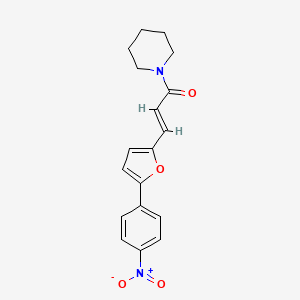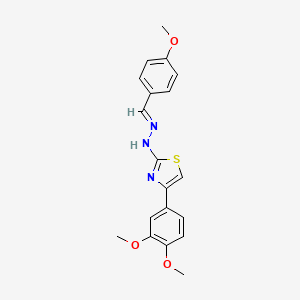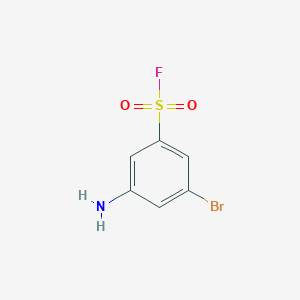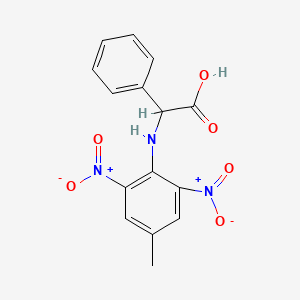
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a phenylacetic acid moiety substituted with a 4-methyl-2,6-dinitroanilino group. This compound is primarily used in research settings and has garnered interest due to its potential biological and chemical activities.
Méthodes De Préparation
The synthesis of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 4-methylaniline to obtain 4-methyl-2,6-dinitroaniline, followed by its coupling with phenylacetic acid under appropriate reaction conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product yield .
Analyse Des Réactions Chimiques
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the initiation of protein synthesis by selectively altering ribosomal RNA synthesis. This inhibition affects the transcription and processing of ribosomal genes, leading to an accumulation of precursor rRNA . The compound’s effects on protein synthesis make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
2-(4-Methyl-2,6-dinitroanilino)-2-phenylacetic acid can be compared with other similar compounds, such as:
2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide: This compound also inhibits protein synthesis but has different structural properties and specific applications.
Cycloheximide: A well-known inhibitor of protein synthesis, cycloheximide has a different mechanism of action and is used in various biological studies.
Propriétés
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-9-7-11(17(21)22)14(12(8-9)18(23)24)16-13(15(19)20)10-5-3-2-4-6-10/h2-8,13,16H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOAVZSSXUKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C2=CC=CC=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
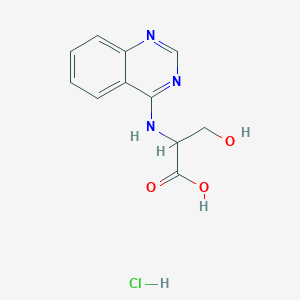

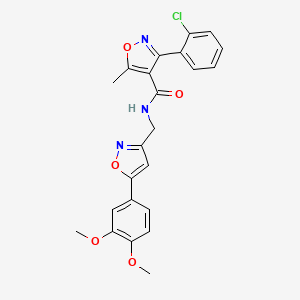

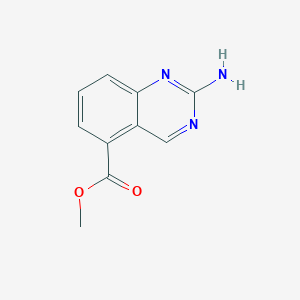

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
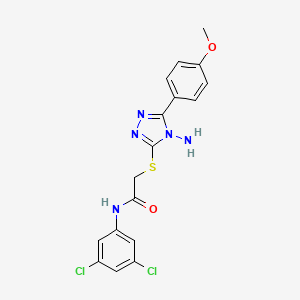
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)
